molecular formula C7H16O2Si B081437 2,2,5,5-tetramethyl-1,3,2-dioxasilinane CAS No. 14760-11-3

2,2,5,5-tetramethyl-1,3,2-dioxasilinane

Cat. No.: B081437
CAS No.: 14760-11-3
M. Wt: 160.29 g/mol
InChI Key: WVXPCWBDKBJFEY-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-1,3,2-dioxasilinane is a organosilicon compound with the molecular formula C7H16O2Si and is a six-membered heterocycle featuring oxygen and silicon atoms . This compound, also known by its CAS number 14760-11-3, is part of the 1,3,2-dioxasilinane family and is offered for research and development purposes . As a cyclic silane ether, it serves as a valuable building block in exploratory organic and organometallic synthesis. Potential research applications include its use as a precursor or intermediate in the development of novel silicon-based materials, in surface chemistry studies, and in catalytic systems. The specific physicochemical properties, mechanism of action in different systems, and full spectrum of its research value are areas for further investigation by the scientific community. Researchers are encouraged to consult the scientific literature for the most current findings on applications for this and related silane compounds. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

14760-11-3

Molecular Formula

C7H16O2Si

Molecular Weight

160.29 g/mol

IUPAC Name

2,2,5,5-tetramethyl-1,3,2-dioxasilinane

InChI

InChI=1S/C7H16O2Si/c1-7(2)5-8-10(3,4)9-6-7/h5-6H2,1-4H3

InChI Key

WVXPCWBDKBJFEY-UHFFFAOYSA-N

SMILES

CC1(CO[Si](OC1)(C)C)C

Canonical SMILES

CC1(CO[Si](OC1)(C)C)C

Other CAS No.

14760-11-3

Origin of Product

United States

Preparation Methods

Reaction Setup and Stoichiometry

In a representative procedure, a 1-L double-necked flask is charged with dichloromethane (400 mL), 2,5-dimethyl-2,5-hexanediol (43.9 g, 300 mmol), and triethylamine (85.7 mL, 615 mmol). The suspension is cooled to 0°C, and dichloromethylsilane (30.8 mL, 300 mmol) is added dropwise. After stirring for 1 h at room temperature, pentane (300 mL) is introduced to precipitate triethylamine hydrochloride (Et₃N·HCl), which is removed via filtration. The filtrate is concentrated under reduced pressure, and the residue is distilled (61°C, 18 Torr) to yield 2,2,5,5-tetramethyl-1,3,2-dioxasilinane as a colorless liquid (40.2 g, 71%).

Critical Parameters:

  • Base Stoichiometry: A 2.05:1 molar ratio of Et₃N to dichloromethylsilane ensures complete HCl scavenging while minimizing residual base in the product. Excess base complicates purification and reduces yield.

  • Solvent Choice: Dichloromethane enables efficient mixing of the hydrophobic silane and hydrophilic diol, though higher-boiling solvents (e.g., toluene) may improve reaction homogeneity at scale.

Alternative Silane Reagents and Their Impact

Trichloromethylsilane as a Precursor

A modified approach substitutes dichloromethylsilane with trichloromethylsilane, yielding a related silacyclic compound. Here, 2,5-dimethyl-2,5-hexanediol (14.6 g, 100 mmol) reacts with trichloromethylsilane (11.7 mL, 100 mmol) and Et₃N (55.8 mL, 400 mmol) in dichloromethane. Post-reaction methanol quenching (6.15 mL, 150 mmol) hydrolyzes residual Si–Cl bonds, affording a product with 82% yield after distillation. While this method is efficient, it produces a structurally distinct silane unsuitable for this compound synthesis.

Purification and Scalability Challenges

Distillation Optimization

Distillation under reduced pressure (18–20 Torr) is critical for isolating high-purity this compound. The compound’s low viscosity (d = 0.917 g cm⁻³) and boiling point (61°C at 18 Torr) facilitate separation from oligomeric byproducts.

Base Removal

Incomplete Et₃N·HCl precipitation leads to residual base in the product, necessitating repetitive hexane washes and filtration. NMR analysis confirms that deviations from the recommended Et₃N stoichiometry introduce impurities, reducing catalytic performance in downstream applications.

Comparative Analysis of Silane-Diol Condensations

The table below summarizes key reaction parameters and outcomes:

Silane Reagent Diol Base (Equiv) Solvent Yield Purity (d, g/cm³)
Dichloromethylsilane2,5-Dimethyl-2,5-hexanediol2.05 (Et₃N)CH₂Cl₂71%0.917
Trichloromethylsilane2,5-Dimethyl-2,5-hexanediol4.0 (Et₃N)CH₂Cl₂82%0.955

Mechanistic Insights and Side Reactions

Ring-Closing Mechanism

The reaction proceeds via a stepwise mechanism:

  • Deprotonation of the diol’s hydroxyl groups by Et₃N.

  • Nucleophilic attack on silicon by the alkoxide intermediates.

  • Sequential HCl elimination, driven by base scavenging, to form the six-membered ring.

Competing Oligomerization

At elevated temperatures (>40°C), linear oligomers dominate due to kinetic favorability. Maintaining the reaction at 0°C–25°C suppresses this pathway, ensuring >70% cyclic product yield.

Industrial-Scale Considerations

Continuous Flow Synthesis

While batch processes dominate current protocols, continuous flow systems—successful for boron analogs —could enhance heat management and throughput. Adapting such systems would require solvent compatibility studies and in-line purification modules.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-tetramethyl-1,3,2-dioxasilinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₇H₁₆O₂Si
Molecular Weight: 160.29 g/mol
IUPAC Name: 2,2,5,5-tetramethyl-1,3,2-dioxasilinane

The compound features a six-membered ring containing silicon and oxygen atoms interspersed with four methyl groups. This configuration contributes to its stability and reactivity in chemical processes.

Chemistry

  • Precursor in Synthesis : this compound serves as a precursor in the synthesis of various organosilicon compounds. It is utilized in organic transformations due to its ability to form stable silicon-oxygen bonds.
  • Reagent in Organic Reactions : The compound is often employed in reactions such as oxidation and reduction. For instance:
    • Oxidation : Utilizing hydrogen peroxide or peracids can convert it into silanol or siloxane derivatives.
    • Reduction : Lithium aluminum hydride serves as a reducing agent to cleave silicon-oxygen bonds.

Biology

  • Silicon-Based Biomaterials : Research indicates that this compound can be utilized in developing biomaterials that leverage silicon's biological roles. Its structural properties allow it to mimic natural compounds effectively.
  • Model Compound Studies : It acts as a model compound in studies examining silicon's role in biological systems, particularly within plant biology where silicon is known to enhance growth and resistance against pathogens.

Medicine

  • Drug Delivery Systems : Investigations into its potential use in drug delivery systems highlight its ability to form stable complexes with pharmaceuticals, enhancing their bioavailability.
  • Medical Devices : The compound's stability makes it suitable for incorporation into medical devices where biocompatibility and durability are essential.

Industry

  • Production of Silicone-Based Materials : this compound is integral in producing silicone-based materials used in coatings and adhesives due to its favorable chemical properties.
  • Coatings and Sealants : Its unique structure allows for the development of high-performance coatings that provide durability and resistance to environmental factors.

Case Study 1: Silylation Reactions

A study demonstrated the efficiency of using this compound for silylation of β-C(sp³)–H bonds of alcohols. The resulting dioxasilinane underwent further oxidation to yield high-purity diols with yields ranging from 41% to 72% depending on the reaction conditions utilized .

Case Study 2: Drug Delivery

Research exploring the use of this compound in drug delivery systems revealed that it could enhance the solubility and stability of certain therapeutic agents when complexed with them. This application shows promise for improving the efficacy of treatments for chronic diseases.

Mechanism of Action

The mechanism by which 2,2,5,5-tetramethyl-1,3-dioxa-2-silacyclohexane exerts its effects is primarily through its ability to form stable silicon-oxygen bonds. These bonds are crucial in various chemical reactions, allowing the compound to act as a versatile intermediate in the synthesis of more complex molecules. The silicon atom can also interact with other elements, facilitating the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons between 2,2,5,5-tetramethyl-1,3,2-dioxasilinane and analogous heterocycles:

Compound Name Molecular Formula CAS Number Ring Size Heteroatoms Key Substituents Key Properties/Applications
This compound Inferred: C₈H₁₆O₂Si Not Provided 6-membered Si, O (1,3-positions) 2,2,5,5-Tetramethyl Enhanced steric protection; potential use in silicone precursors or catalysis .
2-(5-Chloropent-1-ynyl)-4,4,5,5-tetramethyl-(1,3,2)dioxaborolane C₁₁H₁₈BClO₂ 159087-42-0 5-membered B, O (1,3-positions) 4,4,5,5-Tetramethyl, 5-chloropentynyl Boron-mediated reactivity (e.g., Suzuki coupling); electrophilic boron center .
5,5-Dimethyl-1,3-dioxane C₆H₁₂O₂ 872-98-0 6-membered O (1,3-positions) 5,5-Dimethyl All-oxygen ring; lower ring strain; used as solvents or intermediates in organic synthesis .
2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione C₈H₁₂O₄ 15568-97-5 6-membered O (1,3-positions) 2,2,5,5-Tetramethyl, 4,6-dione Cyclic diester (Meldrum’s acid analog); high reactivity in acylations .
2,2,5,5-Tetramethyl-2,5-disila-1-azacyclopentane Not Provided Not Provided 5-membered 2Si, N 2,2,5,5-Tetramethyl Silicon-nitrogen ring; potential thermal stability but higher reactivity due to smaller ring .

Key Comparative Analysis

  • Silicon vs. Boron Heterocycles :
    The boron-containing dioxaborolane (CAS 159087-42-0) exhibits higher electrophilicity at the boron center, enabling cross-coupling reactions, whereas the silicon in dioxasilinane is less electronegative, favoring stability under basic conditions .

  • Ring Size and Strain :
    The six-membered dioxasilinane likely experiences less ring strain compared to five-membered analogs (e.g., disila-azacyclopentane), improving conformational flexibility .

  • Functional Group Influence :
    The tetramethyl groups in dioxasilinane provide steric hindrance, contrasting with the reactive dione groups in 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione (CAS 15568-97-5), which facilitate nucleophilic attacks .

  • Oxygen vs.

Research Findings and Limitations

While the provided evidence highlights structural analogs (e.g., boron heterocycles, disila-azacyclopentanes), direct experimental data on this compound—such as melting points, spectral data, or synthetic yields—are absent. Theoretical comparisons suggest its silicon-oxygen framework may bridge applications between silicone chemistry and organic catalysis, but further studies are required to validate these hypotheses.

Q & A

What spectroscopic methods are recommended for structural confirmation of 2,2,5,5-tetramethyl-1,3,2-dioxasilinane, and how can data inconsistencies be resolved?

Basic Research Focus
To confirm its structure, employ <sup>1</sup>H NMR , <sup>13</sup>C NMR , and <sup>29</sup>Si NMR to analyze proton, carbon, and silicon environments. For example, the tetramethyl groups on silicon will exhibit distinct <sup>29</sup>Si NMR shifts (~0 to 10 ppm for siloxane derivatives) . Fourier-transform infrared spectroscopy (FTIR) can verify Si-O-C bonds (absorption at 1000–1100 cm⁻¹). If data conflicts arise (e.g., unexpected splitting in NMR), cross-validate with X-ray crystallography or computational models (DFT-based IR/NMR simulations) to resolve ambiguities .

How can synthetic protocols for this compound be optimized to improve yield and purity?

Basic Research Focus
Synthesis typically involves silane precursors reacting with diols under controlled conditions. Key parameters:

  • Catalyst choice : Use mild acids (e.g., p-toluenesulfonic acid) to avoid over-polymerization.
  • Solvent selection : Anhydrous toluene or THF minimizes side reactions.
  • Temperature : Maintain 60–80°C for optimal cyclization .
    Purify via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate). Monitor purity by GC-MS or HPLC and compare retention times with literature standards .

What safety and regulatory considerations apply to handling this compound in laboratory settings?

Basic Research Focus
This compound is regulated under TSCA (U.S.) and EINECS (EU) . Key safety measures:

  • Ventilation : Use fume hoods to prevent inhalation of volatile siloxane vapors.
  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles.
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis .
    Refer to SDS Section 15 for disposal guidelines, as siloxanes may require specialized waste treatment .

How does this compound function as a precursor in spin-labeling agents for electron paramagnetic resonance (EPR) studies?

Advanced Research Focus
The compound’s rigid, sterically hindered structure stabilizes nitroxide radicals in EPR-active probes. For example, derivatives like MTSSL (methanethiosulfonate spin labels) incorporate its tetramethyl-siloxane backbone to enhance thermal stability and reduce conformational mobility, improving signal resolution in protein dynamics studies . Methodologically, conjugate the siloxane moiety to cysteine residues via thiol-specific reactions, and validate labeling efficiency using SDS-PAGE with spin-label quantification .

What computational approaches are suitable for modeling the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus
Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and transition states. For example:

  • B3LYP/6-31G(d) level optimizes geometries for Si-O bond cleavage.
  • NBO analysis predicts charge distribution to identify nucleophilic/electrophilic sites .
    Compare computational results with experimental kinetic isotope effects (KIEs) to validate mechanistic pathways .

How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions?

Advanced Research Focus
As a boron-containing analog (e.g., dioxaborolane derivatives), it acts as a transmetalation agent. Example protocol:

Activation : React with Pd(0) catalysts (e.g., Pd(PPh₃)₄) in THF at 60°C.

Coupling partner : Combine with aryl halides (e.g., 4-bromotoluene).

Optimization : Adjust base (K₂CO₃) and ligand (SPhos) to enhance yield .
Monitor reaction progress via <sup>11</sup>B NMR to track boron intermediate conversion .

How should researchers address contradictions between experimental and computational data for this compound’s thermodynamic properties?

Advanced Research Focus
Discrepancies in properties like heat of formation or solubility often arise from approximations in computational models. Mitigation strategies:

  • Multi-method validation : Compare DFT (e.g., M06-2X), molecular dynamics (MD), and QSPR predictions .
  • Experimental recalibration : Use differential scanning calorimetry (DSC) for enthalpy measurements and adjust computational parameters (e.g., basis sets) iteratively .

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